molecular formula C6H10O B118154 Cyclohexanone-3,3,4,4,5,5-d6 CAS No. 54513-99-4

Cyclohexanone-3,3,4,4,5,5-d6

Cat. No.: B118154
CAS No.: 54513-99-4
M. Wt: 104.18 g/mol
InChI Key: JHIVVAPYMSGYDF-NMFSSPJFSA-N
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Description

Cyclohexanone-3,3,4,4,5,5-d6 is a deuterated derivative of cyclohexanone, where six hydrogen atoms are replaced by deuterium atoms. This compound is primarily used as a stable isotope-labeled compound in various scientific research applications. The molecular formula of this compound is C6D6H4O, and it has a molecular weight of 104.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanone-3,3,4,4,5,5-d6 can be synthesized through the deuteration of cyclohexanone. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under mild conditions to ensure complete deuteration without affecting the cyclohexanone structure .

Industrial Production Methods: Industrial production of this compound follows a similar approach but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to achieve high yields and purity levels. The production is carefully monitored to ensure the isotopic purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cyclohexanone-3,3,4,4,5,5-d6 undergoes various chemical reactions typical of aliphatic ketones due to the presence of the carbonyl group. These reactions include:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Chlorine (Cl2), bromine (Br2)

Major Products Formed:

    Oxidation: Adipic acid

    Reduction: Cyclohexanol-3,3,4,4,5,5-d6

    Substitution: Halogenated cyclohexanone derivatives

Mechanism of Action

The mechanism of action of Cyclohexanone-3,3,4,4,5,5-d6 is primarily related to its role as a labeled compound in research. The deuterium atoms in the molecule provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior in various chemical and biological systems. This helps in elucidating reaction mechanisms, metabolic pathways, and molecular interactions .

Comparison with Similar Compounds

Cyclohexanone-3,3,4,4,5,5-d6 is unique due to its deuterium labeling, which distinguishes it from other cyclohexanone derivatives. Similar compounds include:

The uniqueness of this compound lies in its application as a stable isotope-labeled compound, providing valuable insights in research that other similar compounds cannot offer.

Properties

IUPAC Name

3,3,4,4,5,5-hexadeuteriocyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2/i1D2,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIVVAPYMSGYDF-NMFSSPJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(=O)CC(C1([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514641
Record name (3,3,4,4,5,5-~2~H_6_)Cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54513-99-4
Record name (3,3,4,4,5,5-~2~H_6_)Cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1.00 g of cyclohexane, 0.063 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (3% by mole relative to cyclohexane), 29.0 g of acetic acid, 0.015 g of cobalt(II) acetate.4H2O and 0.015 g of manganese(II) acetate.4H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 8 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield cyclohexanon, adipic acid and glutaric acid in 1%, 42% and 13% yields, respectively, at 79% conversion of cyclohexane.
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Synthesis routes and methods II

Procedure details

The conditions that can be used above in subjecting the lignincontaining material to reaction with nitric acid must be mild. The reaction can be carried out using an aqueous mixture containing the lignin-containing material and aqueous nitric acid. The nitric acid used can have a concentration of about 5 to about 100 weight percent nitric acid, preferably about 15 to about 70 weight percent nitric acid. The mixture can contain about 0 to about 95 weight percent water, preferably about 40 to about 80 weight percent water. On a weight basis, the lignin-containing material (on a dry basis) and the nitric acid (as 100 percent nitric acid) can be in the range of about 1:0.1 to about 1:10, preferably about 1:1 to about 1:2. The above is mixed while it is maintained in a temperature range of about -10° to about 150° C., preferably about 20° to about 100° C., and a pressure of about 14.5 to about 1000 pounds per square inch gauge, preferably about 14.5 to about 100 pounds per square inch gauge, for about 1 minute to about 10 hours, preferably about 0.5 to about 2 hours. The resulting reaction product is then subjected to extraction with any suitable polar solvent, for example, a ketone, such as acetone, methylethylketone, cyclohexanone, etc., an alcohol, such as methanol, ethanol, normal propanol, isopropanol, butanol, decanol, and mixtures of the lower alcohols, such as those obtained in the industrial production of fuel grade methanol and ethanol, etc., tetrahydrofuran, dioxane, etc., or mixtures thereof. The extraction can be carried out at temperatures in the range of about 0° to about 200° C. and the extraction can be continued until no further extract is obtained. Removal of polar solvent from the extract can be effected by subjecting the extract to drying or distillation. The solid material obtained is the novel alcohol soluble product used herein.
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